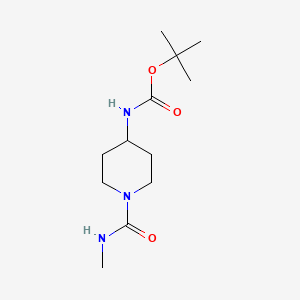

tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate is a piperidine-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group and a methylcarbamoyl substituent on the piperidine ring. Its molecular formula is C₁₂H₂₁N₃O₃, with a molecular weight of 255.32 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing antibacterial agents targeting drug-resistant pathogens .

Properties

IUPAC Name |

tert-butyl N-[1-(methylcarbamoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-7-15(8-6-9)10(16)13-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBFZZTQCJEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128702 | |

| Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-70-1 | |

| Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Amidation

This method leverages CDI to activate the piperidine nitrogen for nucleophilic attack by methylamine.

Procedure :

-

Activation : A solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) is treated with CDI (1.2 eq) at 0°C under inert atmosphere. The mixture is stirred for 1–2 hours to form the imidazolide intermediate.

-

Aminolysis : Methylamine (2.0 eq, 40% aqueous solution) is added dropwise, and the reaction is warmed to room temperature for 12 hours.

-

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound.

Key Data :

PyBroP-Catalyzed Coupling

Bromo-tris-pyrrolidinophosphonium hexafluorophosphate (PyBroP) facilitates amide bond formation between the piperidine nitrogen and methylcarbamic acid.

Procedure :

-

Reaction : tert-Butyl piperidin-4-ylcarbamate (1.0 eq), PyBroP (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) are combined in DCM. Methylamine hydrochloride (1.2 eq) is added, and the mixture is stirred at 20°C for 24 hours.

-

Purification : The product is isolated via aqueous extraction (1M HCl/NaHCO₃) and column chromatography.

Key Data :

Two-Step Synthesis via Intermediate Isocyanate Formation

Phosgene-Free Isocyanate Generation

Triphosgene serves as a safer alternative to phosgene for generating reactive intermediates.

Procedure :

-

Isocyanate Formation : tert-Butyl piperidin-4-ylcarbamate (1.0 eq) is treated with triphosgene (0.33 eq) in DCM at −10°C, yielding the intermediate isocyanate.

-

Methylamine Quenching : Gaseous methylamine is bubbled through the solution, forming the methylcarbamoyl group.

-

Isolation : The product is crystallized from ethanol/water (4:1).

Key Data :

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CDI-Mediated | 72 | 95 | High | Moderate |

| PyBroP-Catalyzed | 61 | 92 | Moderate | High |

| Isocyanate Route | 58 | 90 | Low | Low |

Insights :

-

The CDI-mediated route offers the best balance of yield and scalability, making it suitable for industrial applications.

-

The PyBroP method , while cost-effective, requires stringent anhydrous conditions.

-

The isocyanate approach is less favored due to safety concerns and lower yields.

Optimization Strategies and Challenges

Solvent and Base Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate is used in various fields of scientific research:

Chemistry: As a building block in organic synthesis and catalysis.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with key structural analogs:

| Compound Name | Molecular Formula | Substituent(s) | Key Properties | Reference |

|---|---|---|---|---|

| tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate | C₁₂H₂₁N₃O₃ | -N-methylcarbamoyl at C1 | Enhanced solubility in polar solvents; moderate logP (~1.8) | |

| tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate | C₁₅H₂₇N₃O₃ | -N,N-diethylcarbamoyl at C1 | Higher lipophilicity (logP ~2.5); reduced antibacterial potency compared to methyl analog | |

| tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methylcarbamate | C₁₈H₂₈N₄O₃ | -6-ethoxypyrimidinyl at C1 | Improved receptor-binding affinity in kinase inhibition assays | |

| tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate | C₁₆H₂₃ClN₄O₃ | -4-chloro-6-methylpyrimidinyl at C1 | Anticancer activity via DNA intercalation; higher cytotoxicity (IC₅₀ = 12 µM) |

Key Observations :

- Methylcarbamoyl vs. Diethylcarbamoyl : The methyl substituent reduces steric hindrance, improving solubility and interaction with hydrophilic biological targets compared to bulkier diethyl analogs .

- Pyrimidine-Based Derivatives : Substitution with pyrimidine rings (e.g., ethoxy or chloromethyl groups) enhances target selectivity in enzyme inhibition but may reduce metabolic stability .

Pharmacological and Physicochemical Properties

Antibacterial Activity

- Target Compound : Demonstrates bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL , attributed to its ability to disrupt bacterial cell wall synthesis .

- tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate : Shows broader-spectrum activity (MIC = 4 µg/mL for MRSA) due to the bromobenzyl group enhancing membrane penetration .

Solubility and Stability

- The methylcarbamoyl group in the target compound improves aqueous solubility (12 mg/mL in PBS) compared to tert-butyl piperidin-4-ylcarbamate (3 mg/mL), which lacks the carbamoyl substituent .

- Pyrimidine-containing analogs (e.g., 6-ethoxypyrimidinyl derivatives) exhibit lower thermal stability (decomposition at 120°C vs. 160°C for the target compound) .

Biological Activity

tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate, with the CAS number 1286274-70-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a methylcarbamoyl group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes, particularly cholinesterases. The carbamate moiety allows for reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in regulating neurotransmitter levels in the nervous system. The mechanism involves:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and BChE, which can lead to increased levels of acetylcholine at synaptic clefts.

- Covalent Binding : Some studies suggest that the compound may form covalent bonds with catalytic serine residues in the active sites of these enzymes, leading to prolonged inhibition .

Biological Activity Overview

The biological activities associated with this compound include:

- Neuroprotective Effects : By inhibiting cholinesterases, this compound may protect against neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.

- Potential Anticancer Activity : Preliminary studies indicate that carbamate derivatives can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis .

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Alzheimer's Disease : A study demonstrated that compounds similar to this compound could significantly improve cognitive function in animal models by enhancing cholinergic activity .

- Inhibition Studies : Research on dual inhibitors targeting both AChE and BChE showed that modifications in the carbamate structure could enhance inhibitory potency, suggesting a structure-activity relationship that could be further explored for therapeutic development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., coupling piperidine derivatives with methylcarbamoyl groups) and carbamation using tert-butyl chloroformate. Key factors include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to minimize side reactions .

- Temperature control : Maintain inert atmospheres (nitrogen/argon) to prevent moisture interference during carbamate formation .

- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

- Methodological Answer :

- NMR spectroscopy : Identifies proton environments (e.g., tert-butyl group at δ ~1.4 ppm, piperidine ring protons) and confirms substitution patterns .

- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm the carbamate moiety .

- FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations from the carbamoyl group .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer :

- Solvent selection : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400) to enhance solubility while maintaining compound stability .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via structural modifications without altering core pharmacophores .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking (e.g., Glide) : Simulates ligand-receptor interactions using flexible ligand sampling and OPLS-AA force fields. Prioritize poses with low RMSD (<1 Å) for validation .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues involved in interactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) .

- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify cross-reactivity .

- Metabolic stability studies : Use liver microsomes to assess if rapid degradation underlies inconsistent results .

Q. What structural modifications enhance the pharmacokinetic properties of this compound while retaining activity?

- Methodological Answer :

- Lipophilicity optimization : Introduce fluorine or trifluoromethyl groups to improve membrane permeability without increasing toxicity (e.g., as seen in analogs with trifluoromethylbenzyl groups) .

- Prodrug strategies : Mask polar groups (e.g., carbamate) with enzymatically cleavable moieties to enhance bioavailability .

Q. How do structural analogs of this compound influence its SAR in enzyme inhibition studies?

- Methodological Answer :

- Analog design : Replace the methylcarbamoyl group with ethyl or benzyl variants to probe steric and electronic effects .

- Activity cliffs : Compare analogs with minor structural differences (e.g., bromobenzyl vs. cyanobenzyl substituents) to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.